4-(quinolin-5-ylamino)-benzoic Acid
Description
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-(quinolin-5-ylamino)benzoic acid |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)11-6-8-12(9-7-11)18-15-5-1-4-14-13(15)3-2-10-17-14/h1-10,18H,(H,19,20) |
InChI Key |
FXZWWZFPEFOQDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations:
- Electron Effects: The quinolin-5-ylamino group in the target compound likely acts as a moderate electron donor compared to the strongly electron-withdrawing nitro group in 4-(4-nitrobenzylideneamino) benzoic acid. This difference influences acidity (pKa) and reactivity .
- Solubility : The carboxylic acid group in all compounds enhances water solubility, but bulky substituents (e.g., benzyloxy, imidazole) reduce it, favoring lipid membrane penetration .
- Biological Interactions: Quinoline derivatives (e.g., 4-anilino-quinazolines) are known for targeting DNA topoisomerases or tyrosine kinases, suggesting similar mechanisms for the target compound .
Analytical Techniques:
- X-ray crystallography : Used to resolve structures of analogs like 4-(benzyloxy)benzoic acid, revealing hydrogen-bonding networks and packing motifs (e.g., SHELXL refinement in ).
- Spectroscopy : NMR and IR confirm functional groups (e.g., ester C=O stretches in 4-(methoxycarbonyl)benzoic acid at ~1700 cm⁻¹) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(quinolin-5-ylamino)-benzoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling quinoline-5-amine with a benzoic acid derivative via amide or urea bond formation. Key steps include:
- Activation of the carboxylic acid group (e.g., using EDC/HOBt or DCC) to facilitate nucleophilic attack by the amine .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction homogeneity.
- Monitoring reaction progress : Use TLC or HPLC to track intermediate formation and optimize reaction time/temperature .
Q. Which analytical techniques are critical for characterizing this compound?
- Core Techniques :
- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and assess proton environments .
- LC-MS (e.g., using a C18 column with ESI ionization) for molecular weight verification and purity assessment .
- X-ray crystallography (if single crystals are obtained) to resolve 3D structure; SHELX programs are standard for refinement .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound, particularly polymorphism or solvatomorphism?
- Crystallization Strategies :
- Solvent screening : Test solvents with varying polarity (e.g., methanol, acetonitrile) to induce different crystal forms .
- Temperature-gradient methods to control nucleation rates and crystal packing .
Q. What computational approaches are effective for predicting the electronic properties and binding interactions of this compound?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity and charge distribution. Software like Gaussian or ORCA is recommended .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Validate with experimental binding assays .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate solvation effects and conformational stability .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Stepwise Approach :
- Variable-temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) causing peak splitting .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximities .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-phenylamino-benzoic acid derivatives) to validate assignments .
Q. What strategies improve the accuracy of crystal structure determination for this compound using X-ray diffraction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
